molecular formula C24H30FN3O4S B14983870 {1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone

{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B14983870
M. Wt: 475.6 g/mol
InChI Key: LMNCESIHCGMMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine and piperazine intermediates, followed by their functionalization and coupling. Common synthetic routes include:

    Nucleophilic substitution reactions: These are used to introduce the fluorophenyl and methanesulfonyl groups.

    Amide bond formation: This step involves coupling the piperidine and piperazine rings through an amide linkage.

    Catalytic hydrogenation: This is used to reduce any intermediate compounds to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction is used to reduce specific functional groups within the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE
  • 1-{1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE

Uniqueness

1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H30FN3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H30FN3O4S/c1-32-22-8-6-21(7-9-22)26-14-16-27(17-15-26)24(29)19-10-12-28(13-11-19)33(30,31)18-20-4-2-3-5-23(20)25/h2-9,19H,10-18H2,1H3

InChI Key

LMNCESIHCGMMFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.